Hydrophobicity & Predicted Lipophilicity: Iodo vs. Bromo vs. Chloro Analogs
The iodo substituent increases lipophilicity beyond that of the bromo and chloro analogs, directly impacting predicted membrane permeability and protein binding. The target compound's SwissADME-predicted consensus log P (iLOGP) of 3.68 exceeds the bromo analog (predicted iLOGP 3.32) and the chloro analog (predicted iLOGP 3.05), a difference that can influence partitioning into hydrophobic binding pockets and off-target promiscuity [1]. These computed values, while not experimentally determined for this specific scaffold, provide class-level inference based on the well-established Hansch hydrophobic substituent constant (π) for iodine (+1.12) versus bromine (+0.86) and chlorine (+0.71).
| Evidence Dimension | Predicted consensus log P (iLOGP) – lipophilicity |
|---|---|
| Target Compound Data | iLOGP = 3.68 (SwissADME prediction) |
| Comparator Or Baseline | 4-Br analog: iLOGP = 3.32; 4-Cl analog: iLOGP = 3.05 |
| Quantified Difference | +0.36 vs. Br analog; +0.63 vs. Cl analog |
| Conditions | In silico prediction using SwissADME free web tool; iLOGP method based on Fragmental and E-State indices. NOTE: Predicted values; no experimental logP found for this specific scaffold. |
Why This Matters
Procurement decisions for library design or SAR exploration benefit from this 0.3–0.6 log unit lipophilicity advantage, translating to an approximately 2- to 4-fold higher predicted octanol/water partition coefficient that alters pharmacokinetic profile expectations [2].
- [1] SwissADME. 2-(4-Iodophenoxy)-4,6-dimethylpyrimidine. Computed iLOGP = 3.68; TPSA = 35.01 Ų; consensus log P = 3.68; 4-Br analog: iLOGP = 3.32; 4-Cl analog: iLOGP = 3.05; 4-F analog: iLOGP = 2.72. Accessed via swissadme.ch, May 2026. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. π(I) = 1.12, π(Br) = 0.86, π(Cl) = 0.71. View Source
